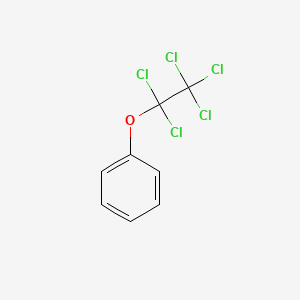

Benzene, (pentachloroethoxy)-

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl5O |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

1,1,2,2,2-pentachloroethoxybenzene |

InChI |

InChI=1S/C8H5Cl5O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H |

InChI Key |

LZVRSDIVGLNTPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Benzene, Pentachloroethoxy

Historical and Pioneering Synthetic Approaches

Research into the historical and pioneering synthetic approaches for "Benzene, (pentachloroethoxy)-" did not yield any specific documented methods. General historical synthetic methods for halogenated ethers often involve the Williamson ether synthesis or variations thereof, but no examples pertaining to this specific molecule were found.

Information regarding the early reaction pathways and the specific precursors used to synthesize "Benzene, (pentachloroethoxy)-" is not available in the reviewed literature. Hypothetically, early syntheses of such a compound might have involved the reaction of a pentachloro-substituted ethanol (B145695) derivative with a benzene-containing precursor, though no such reactions have been documented for this particular product.

Due to the lack of documented initial syntheses, the specific methodological challenges and limitations for "Benzene, (pentachloroethoxy)-" cannot be detailed. Generally, challenges in the synthesis of highly chlorinated compounds can include low reactivity of precursors, difficulty in achieving regioselectivity, and the potential for undesired side reactions.

Modern and Optimized Synthetic Strategies

No modern or optimized synthetic strategies for "Benzene, (pentachloroethoxy)-" have been reported. The principles of modern organic synthesis, such as the development of catalytic systems and the optimization of reaction conditions to improve yield and selectivity, have not been specifically applied to the synthesis of this compound in any published research.

There are no published studies detailing advanced reaction conditions for the synthesis of "Benzene, (pentachloroethoxy)-" that would lead to enhanced yield and selectivity.

The application of sustainable or "green" chemistry principles to the synthesis of "Benzene, (pentachloroethoxy)-" has not been documented. Green chemistry focuses on minimizing waste, using less hazardous chemicals, and improving energy efficiency. labmanager.com Without a known synthetic route, it is impossible to assess its environmental impact or suggest greener alternatives.

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgnih.govchembam.com As no synthetic route for "Benzene, (pentachloroethoxy)-" is known, no data on its atom economy or the efficiency of its potential synthetic pathways is available.

Table of Compounds

Since no specific reactions or related compounds were identified in the synthesis of "Benzene, (pentachloroethoxy)-", a table of mentioned compounds cannot be generated.

Elucidation of Mechanistic Pathways in Formation

The construction of the ether bond in Benzene (B151609), (pentachloroethoxy)- can be approached through several fundamental reaction mechanisms. The feasibility of each pathway is heavily influenced by the nature of the substituents on both the aromatic ring and the aliphatic ether side chain.

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, involving the attack of an electrophile on the electron-rich benzene ring. wikipedia.orgbyjus.comuomustansiriyah.edu.iq The general mechanism proceeds through a two-step addition-elimination process, where the aromaticity of the ring is temporarily disrupted by the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orguomustansiriyah.edu.iq The aromaticity is then restored by the loss of a proton. wikipedia.org

For the synthesis of Benzene, (pentachloroethoxy)-, a hypothetical EAS pathway would involve the generation of a pentachloroethoxy electrophile or a related reactive species that can be attacked by the benzene ring. However, the formation of a stable pentachloroethoxy cation is unlikely due to the strong electron-withdrawing nature of the five chlorine atoms. The high degree of chlorination significantly destabilizes any potential positive charge on the adjacent carbon atom.

In highly substituted systems, the existing substituents on the benzene ring play a critical role in directing the position of the incoming electrophile and modulating the reaction rate. wikipedia.org Electron-donating groups activate the ring towards EAS and direct the substitution to ortho and para positions, while electron-withdrawing groups deactivate the ring and direct towards the meta position. wikipedia.org Steric hindrance from bulky substituents can also significantly influence the regioselectivity of the reaction. uomustansiriyah.edu.iq

Radical-mediated reactions offer an alternative approach to forming C-O bonds, particularly when ionic pathways are disfavored. These reactions typically involve the generation of a radical species which can then react with an aromatic substrate.

A plausible radical pathway for the synthesis of Benzene, (pentachloroethoxy)- could involve the homolytic cleavage of a bond in a pentachloroethane (B166500) derivative to generate a pentachloroethyl radical. This radical could then, in principle, react with a benzene derivative. However, the direct addition of an alkyl radical to a benzene ring is a complex process. More commonly, radical reactions are employed for the functionalization of side chains on aromatic rings. mnstate.edu

Recent advancements have explored the use of photoredox catalysis to generate alkoxy radicals, which can then participate in C-H functionalization reactions. mdpi.com For instance, an alkoxy radical could be generated from a suitable precursor and then undergo a hydrogen atom transfer (HAT) process with a C-H bond on the benzene ring, followed by radical-radical coupling. nih.gov Another strategy involves the electrochemical generation of radical intermediates for C-O bond formation. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for introducing nucleophiles, such as alkoxides, onto an aromatic ring. pressbooks.pubncrdsip.com This pathway is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions relative to a good leaving group (typically a halide). pressbooks.pubncrdsip.comuomustansiriyah.edu.iq The mechanism involves the attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq The leaving group is subsequently expelled, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

To synthesize Benzene, (pentachloroethoxy)-, an SNAr approach would likely involve the reaction of a pentachloroethoxide nucleophile with an activated aryl halide. The bulky and highly chlorinated nature of the pentachloroethoxide would present significant steric challenges.

An alternative and more common method for the synthesis of ethers is the Williamson ether synthesis, which is a type of SN2 reaction. masterorganicchemistry.comlibretexts.orgopenstax.org This reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of Benzene, (pentachloroethoxy)-, this would entail the reaction of a phenoxide (or a substituted phenoxide) with pentachloroethane. The phenoxide acts as the nucleophile, attacking the carbon atom of the pentachloroethane and displacing one of the chlorine atoms as the leaving group. The significant chlorination of pentachloroethane makes the carbon atoms highly electrophilic, but also increases steric hindrance.

Design and Role of Key Precursors and Reagents

The successful synthesis of Benzene, (pentachloroethoxy)- is critically dependent on the appropriate selection and preparation of the precursor molecules and reagents.

Pentachloroethane is a key precursor for introducing the pentachloroethoxy group. Its high degree of chlorination makes it a challenging substrate to functionalize selectively. For use in a Williamson-type ether synthesis, pentachloroethane itself can act as the electrophile, reacting with a phenoxide nucleophile. The reactivity of the C-Cl bonds in pentachloroethane is enhanced by the inductive electron-withdrawing effect of the multiple chlorine atoms.

Alternatively, pentachloroethane can be converted into other reactive intermediates. For example, hydrolysis of pentachloroethane could potentially yield pentachloroethanol, although this reaction can be complex and may lead to other products. If formed, pentachloroethanol could be deprotonated to form the corresponding pentachloroethoxide, which could then act as a nucleophile in an SNAr reaction with an activated aryl halide.

Below is an illustrative table of potential functionalization reactions of pentachloroethane.

Table 1: Illustrative Functionalization Strategies for Pentachloroethane

| Reaction Type | Reagents | Potential Product | Subsequent Use in Synthesis |

|---|---|---|---|

| Nucleophilic Substitution | Sodium Phenoxide | Benzene, (pentachloroethoxy)- | Final Product |

| Hydrolysis | H₂O, Lewis Acid | Pentachloroethanol | Precursor for Pentachloroethoxide |

| Radical Initiation | Radical Initiator (e.g., AIBN) | Pentachloroethyl Radical | Radical-mediated etherification |

Note: This table is for illustrative purposes and does not represent guaranteed reaction outcomes.

The aromatic precursor in the synthesis of Benzene, (pentachloroethoxy)- is typically a phenol (B47542) or a derivative thereof. Phenols are acidic and can be readily deprotonated by a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding phenoxide. imp.kiev.ua This phenoxide is a potent nucleophile for Williamson ether synthesis. libretexts.orgresearchgate.net

The reactivity of the phenol can be tuned by the presence of other substituents on the aromatic ring. Electron-donating groups increase the nucleophilicity of the corresponding phenoxide, while electron-withdrawing groups decrease it. The choice of substituents on the phenol will ultimately determine the substitution pattern on the benzene ring of the final product.

Activated anisoles (methoxybenzenes) are generally less reactive as precursors for this type of ether synthesis. The ether linkage in anisole (B1667542) is typically cleaved under harsh conditions, which might not be compatible with the pentachloroethoxy group. However, in some specialized cases, particularly in metal-catalyzed cross-coupling reactions, substituted anisoles could potentially be employed.

An illustrative table of substituted phenols and their potential reactivity is provided below.

Table 2: Illustrative Reactivity of Substituted Phenols

| Phenol Derivative | Substituent Effect | Expected Reactivity in Williamson Synthesis |

|---|---|---|

| Phenol | Neutral | Moderate |

| p-Cresol | Electron-donating (-CH₃) | Increased |

| p-Nitrophenol | Electron-withdrawing (-NO₂) | Decreased |

| 2,4-Dichlorophenol | Electron-withdrawing (-Cl) | Decreased |

Note: This table is for illustrative purposes and reflects general reactivity trends.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of Benzene, (pentachloroethoxy)- presents significant challenges, primarily concerning the control of regioselectivity during the chlorination of the ethoxy group, and potentially, stereoselectivity if chiral centers are formed.

A plausible and direct synthetic route to Benzene, (pentachloroethoxy)- is the free-radical chlorination of ethoxybenzene. This process, typically initiated by UV light, involves the substitution of hydrogen atoms on the ethoxy side chain with chlorine. However, achieving the precise pentachloro- substitution is complicated by the low selectivity of free-radical chlorination. masterorganicchemistry.comlibretexts.org The chlorine radical is highly reactive and can abstract hydrogen atoms from both the α- and β-positions of the ethyl group, leading to a mixture of various chlorinated isomers. researchgate.net

The inherent lack of high regioselectivity in free-radical reactions means that controlling the exact placement of the five chlorine atoms on the ethoxy group is a formidable challenge. thieme-connect.com The reaction would likely produce a complex mixture of mono-, di-, tri-, tetra-, and pentachlorinated ethers, with various constitutional isomers at each level of chlorination. For instance, dichlorination could yield 1,1-dichloroethoxybenzene, 1,2-dichloroethoxybenzene, and 2,2-dichloroethoxybenzene. Separating the desired pentachloroethoxy- isomer from this complex mixture would be exceedingly difficult due to the similar physical properties of the various polychlorinated ether congeners. mdpi.com

To illustrate the complexity, a hypothetical distribution of chlorinated products from the reaction of ethoxybenzene with chlorine is presented below. The table highlights the potential for multiple isomeric products, underscoring the challenge of regioselectivity.

Table 1: Potential Isomeric Products in the Chlorination of the Ethoxy Group of Ethoxybenzene

| Number of Chlorine Atoms | Possible Constitutional Isomers on the Ethoxy Group |

| 1 | 1-chloroethoxy, 2-chloroethoxy |

| 2 | 1,1-dichloroethoxy, 1,2-dichloroethoxy, 2,2-dichloroethoxy |

| 3 | 1,1,2-trichloroethoxy, 1,2,2-trichloroethoxy |

| 4 | 1,1,2,2-tetrachloroethoxy |

| 5 | 1,1,2,2,2-pentachloroethoxy |

This table is illustrative and does not represent actual experimental yields, which would depend on specific reaction conditions.

Furthermore, if any of the chlorination steps result in the formation of a chiral center, the product would be a racemic mixture of enantiomers. For example, the formation of 1-chloroethoxybenzene would create a chiral center at the α-carbon. Subsequent chlorination steps could lead to multiple stereoisomers.

Application of Chiral Catalysts and Auxiliaries

Given the potential for chirality in intermediates and the final product, achieving stereochemical control would necessitate the use of asymmetric synthesis strategies. wikipedia.org While specific applications to Benzene, (pentachloroethoxy)- are not documented, the principles of using chiral catalysts and auxiliaries in the synthesis of other halogenated ethers can be considered. nih.govacs.org

Chiral catalysts, such as chiral Lewis acids or chiral phase-transfer catalysts, can create a chiral environment around the substrate, influencing the stereochemical outcome of a reaction. researchgate.netcolumbia.eduresearchgate.netnih.gov For instance, in a hypothetical enantioselective synthesis, a chiral catalyst could be employed to favor the formation of one enantiomer of a chlorinated intermediate over the other. rsc.orgnih.govscielo.br This is particularly relevant in reactions like halocycloetherification, where chiral catalysts have been shown to induce high levels of enantioselectivity. researchgate.net

Chiral auxiliaries are another established method for stereochemical control. acs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. In the context of synthesizing a chiral derivative of Benzene, (pentachloroethoxy)-, one could envision attaching a chiral auxiliary to the benzene ring or modifying the ethoxy group in a way that directs the chlorination to a specific face of the molecule.

Diastereoselective and Enantioselective Synthesis Efforts

There are no reported diastereoselective or enantioselective synthesis efforts specifically targeting Benzene, (pentachloroethoxy)-. However, the synthesis of other halogenated ethers provides a framework for how such a synthesis might be approached. Current time information in Bangalore, IN.nih.gov

Diastereoselective synthesis aims to produce one diastereomer in preference to others. In the context of the polychlorination of ethoxybenzene, if an early intermediate is chiral, subsequent chlorination steps could be influenced by the existing stereocenter, potentially leading to diastereoselectivity. This is known as substrate-controlled diastereoselection. Reagent-controlled diastereoselective methods, employing chiral reagents, have also been successfully used in the synthesis of complex halogenated natural products. nih.gov

Enantioselective synthesis, the preferential formation of one enantiomer, would be crucial if a single enantiomer of a chiral Benzene, (pentachloroethoxy)- isomer were desired. wikipedia.org Asymmetric halogenation reactions, often catalyzed by chiral transition metal complexes or organocatalysts, have been developed for various substrates. columbia.edu For example, enantioselective bromocycloetherification reactions have been achieved with high efficiency using cooperative catalysis involving a chiral Brønsted acid and a Lewis base. researchgate.net Such strategies could, in principle, be adapted for the stereocontrolled chlorination of a suitable precursor to Benzene, (pentachloroethoxy)-.

Advanced Chemical Reactivity and Transformation Mechanisms of Benzene, Pentachloroethoxy

Reactions Involving the Pentachloroethoxy Moiety

The pentachloroethoxy group is the site of significant chemical activity, primarily due to the presence of the ethereal oxygen and multiple carbon-chlorine bonds. Its reactions are characterized by cleavage, dehalogenation, and potential substitution, dictated by the reaction conditions.

The ether linkage in Benzene (B151609), (pentachloroethoxy)- is susceptible to cleavage under strong acidic conditions. libretexts.orgmasterorganicchemistry.com This reaction typically proceeds via an acid-catalyzed mechanism where the ether oxygen is first protonated to form an oxonium ion, a much better leaving group than the neutral ether. orgoreview.comorganicmystery.com Following protonation, the pathway for cleavage depends on the stability of the potential carbocation intermediates. masterorganicchemistry.comorgoreview.com

The cleavage can occur through either an S_N1 or S_N2 mechanism. libretexts.org

S_N1 Mechanism: If the carbocation formed upon cleavage is stable (e.g., tertiary, benzylic, or allylic), the reaction will likely proceed through an S_N1 pathway. orgoreview.com In the case of Benzene, (pentachloroethoxy)-, cleavage could theoretically produce a pentachloroethyl cation and phenol (B47542). However, the formation of a primary carbocation, even one heavily substituted with electron-withdrawing chlorine atoms, is generally unfavorable.

S_N2 Mechanism: A more probable pathway is an S_N2 reaction, where a nucleophile (such as a halide ion from the acid, e.g., Br⁻ or I⁻) attacks one of the carbons adjacent to the ether oxygen. libretexts.orgorganicmystery.com The attack would preferentially occur at the less sterically hindered carbon of the pentachloroethoxy group. However, the significant steric bulk and the strong inductive electron withdrawal by the five chlorine atoms would make this S_N2 attack kinetically slow.

The alternative cleavage, involving nucleophilic attack on the aromatic carbon, is highly unlikely as it would require breaking the stable sp² C-O bond and is not a favored pathway for aryl ethers. libretexts.org Therefore, the primary products of hydrolytic cleavage are expected to be phenol and a derivative of pentachloroethanol.

Interactive Data Table: Hypothetical Kinetic Parameters for Hydrolysis

The following table presents hypothetical kinetic data to illustrate the expected effects on the hydrolysis of Benzene, (pentachloroethoxy)- compared to a non-halogenated analogue, Phenetole (B1680304). The values are for illustrative purposes to highlight the impact of the pentachloro- substituent.

| Compound | Catalyst | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) | Mechanism |

| Phenetole (Benzene, ethoxy-) | HBr | 1 | ~80-90 | S_N2 |

| Benzene, (pentachloroethoxy)- | HBr | < 0.01 | > 120 | S_N2 |

| Benzene, (pentachloroethoxy)- | H₂O (uncatalyzed) | Extremely low | Very High | Unlikely |

Dehalogenation involves the removal of one or more chlorine atoms from the pentachloroethoxy moiety. This can be achieved through either reductive or oxidative processes. wikipedia.org

Reductive Dehalogenation: This pathway involves the addition of electrons to cleave the C-Cl bonds.

Catalytic Hydrogenation: A common method for reductive dehalogenation is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). organic-chemistry.orgthieme-connect.com This process can sequentially replace chlorine atoms with hydrogen atoms. The C-Cl bonds in the pentachloroethoxy group can be hydrogenolyzed to C-H bonds, ultimately leading to the formation of phenetole and HCl. The reaction is generally selective, with bromides being reduced more easily than chlorides. organic-chemistry.org

Metal-Mediated Reduction: Active metals or metal couples, such as zinc-silver (Zn-Ag), can serve as mild and effective reagents for the reductive dehalogenation of aryl halides and, by extension, alkyl halides. tandfonline.com Similarly, alkali metals like sodium can be used, often involving radical intermediates. acs.org These methods can convert the C-Cl bonds to C-H bonds.

Oxidative Pathways: In environmental or biological contexts, dehalogenation can occur through oxidation.

Microbial enzymes, particularly oxygenases, are known to catalyze the dehalogenation of halogenated compounds. nih.gov For instance, propane (B168953) monooxygenase from Mycobacterium vaccae JOB-5 has a broad specificity and can dehalogenate a variety of chlorinated hydrocarbons. nih.gov The mechanism often involves the oxidation of the chloroalkane, which can lead to the release of the chloride ion. nih.gov Some microorganisms convert chloroalkanes into the corresponding fatty acids via oxidative dehalogenation. psu.edu While specific studies on Benzene, (pentachloroethoxy)- are scarce, it is plausible that similar enzymatic systems could initiate its degradation by oxidizing the pentachloroethoxy side chain.

Substitution reactions can target either the ether bond or the C-Cl bonds.

Substitution at the Ethereal Linkage: As discussed under hydrolytic cleavage (Section 3.1.1), the primary substitution reaction at the ether linkage is its cleavage by strong acids. masterorganicchemistry.comorganicmystery.com This results in the substitution of the entire -O-C₂Cl₅ group on the benzene ring with a hydroxyl group, forming phenol.

Substitution at Peripheral Chlorine Atoms: Direct nucleophilic substitution (S_N2) of the chlorine atoms on the pentachloroethoxy group is challenging. The carbon backbone is sterically hindered by the other chlorine atoms, and the strong inductive effect of adjacent chlorines deactivates the carbon centers towards nucleophilic attack. Such reactions would likely require harsh conditions or radical mechanisms. Nucleophilic aromatic substitution, a mechanism for replacing halogens on an aromatic ring, is not directly applicable here as the chlorines are on an aliphatic side chain. nih.gov

Intramolecular rearrangements involving the pentachloroethoxy side chain are not widely reported in chemical literature. The stability of the C-C and C-Cl bonds in the saturated ethyl group, despite the heavy substitution, makes rearrangements energetically unfavorable under most standard reaction conditions. Unlike carbocations that can undergo hydride or alkyl shifts, the pentachloroethoxy group lacks a clear pathway for a low-energy rearrangement. Therefore, this class of reaction is considered unlikely for Benzene, (pentachloroethoxy)-.

Reactivity of the Benzene Ring under Varying Conditions

The (pentachloroethoxy)- substituent profoundly influences the reactivity of the attached benzene ring, particularly in electrophilic aromatic substitution reactions. msu.edu

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. byjus.comwikipedia.org The existing (pentachloroethoxy)- group dictates both the rate of further substitution and the position (ortho, meta, or para) at which it occurs. libretexts.orgmasterorganicchemistry.com

Electronic Effects: The substituent's influence is a balance between two opposing electronic effects:

Resonance Effect (Mesomeric Effect): The oxygen atom of the ether is directly attached to the benzene ring. Its lone pairs of electrons can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is activating and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org

Inductive Effect: The high electronegativity of the five chlorine atoms on the ethoxy group creates a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, pulling electron density away from the ether oxygen and, consequently, from the benzene ring. libretexts.org This withdrawal of electron density deactivates the ring, making it less reactive towards electrophiles than benzene itself. msu.edu

In the case of Benzene, (pentachloroethoxy)-, the strong -I effect from the five chlorine atoms is expected to overwhelm the resonance donation from the ether oxygen. Therefore, the (pentachloroethoxy)- group is predicted to be a deactivating substituent. However, because the resonance effect, however weakened, still preferentially stabilizes the intermediates for ortho and para attack, the group remains an ortho-, para-director . uomustansiriyah.edu.iq Halogens themselves are a classic example of this phenomenon, being deactivating yet ortho-, para-directing. libretexts.orguomustansiriyah.edu.iq

Steric Effects: The pentachloroethoxy group is exceptionally bulky. This steric hindrance will significantly impede the approach of an electrophile to the ortho positions, which are adjacent to the substituent. uomustansiriyah.edu.iq Consequently, electrophilic substitution will strongly favor the para position, where steric hindrance is minimized.

Interactive Data Table: Predicted Outcomes for Electrophilic Aromatic Substitution

This table provides predicted product distributions for the nitration of Benzene, (pentachloroethoxy)-, illustrating the combined electronic and steric effects of the substituent.

| Reaction | Reagents | Substituent Effect | Predicted Major Product | Predicted Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | Deactivating, Ortho-, Para-directing | 1-(pentachloroethoxy)-4-nitrobenzene | 1-(pentachloroethoxy)-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | Deactivating, Ortho-, Para-directing | 1-bromo-4-(pentachloroethoxy)benzene | 1-bromo-2-(pentachloroethoxy)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Strongly Deactivating | No Reaction Expected | N/A |

Note: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings. transformationtutoring.com

Nucleophilic Aromatic Substitution Pathways (e.g., SNAr Mechanisms)

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl compounds, proceeding through an addition-elimination mechanism. wikipedia.orgucla.edu This process requires two key features on the aromatic ring: a good leaving group (typically a halide) and the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqlibretexts.org These EWGs are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the rate-determining addition step. iscnagpur.ac.inbeilstein-journals.org

For a derivative of Benzene, (pentachloroethoxy)-, such as p-chloro-(pentachloroethoxy)benzene, the (pentachloroethoxy)- group itself would act as a powerful activating group for an SNAr reaction. Its five chlorine atoms create a strong inductive electron-withdrawing effect, which would significantly stabilize the anionic Meisenheimer complex. The reaction is fastest when the activating group's electron-withdrawing effect can be transmitted via resonance to the carbon bearing the leaving group, which occurs when it is in the ortho or para position. beilstein-journals.orgmasterorganicchemistry.com A meta-positioned group offers no such resonance stabilization, resulting in a much slower reaction. beilstein-journals.org

The SNAr mechanism consists of two primary steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). This is typically the slow, rate-determining step. uomustansiriyah.edu.iqiscnagpur.ac.in

Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast. uomustansiriyah.edu.iq

The hypothetical reactivity of halogenated isomers of Benzene, (pentachloroethoxy)- in an SNAr reaction is detailed in the table below.

| Isomer Position (relative to Leaving Group) | Expected Reactivity | Rationale for Stabilization of Meisenheimer Complex |

| Ortho | High | The strong inductive effect of the (pentachloroethoxy)- group effectively stabilizes the negative charge that develops on the adjacent carbon atom during the formation of the intermediate. Resonance stabilization is also possible. |

| Para | High | The negative charge can be delocalized onto the carbon bearing the (pentachloroethoxy)- group, where its powerful inductive effect provides significant stabilization. |

| Meta | Low / Negligible | The negative charge in the Meisenheimer complex does not delocalize onto the carbon with the (pentachloroethoxy)- substituent, meaning stabilization is limited to a weaker inductive effect through the carbon framework. beilstein-journals.org |

Ring-Opening Reactions and Associated Mechanisms

Ring-opening reactions involving the benzene nucleus are exceptionally rare and energetically demanding due to the inherent stability of the aromatic system. Such transformations typically require extreme conditions or highly specialized catalytic systems designed to overcome the large resonance stabilization energy of the aromatic ring. Common ring-opening reactions found in the literature, such as ring-opening metathesis polymerization (ROMP) or the polymerization of cyclic ethers, apply to strained cyclic alkenes or epoxides, not to stable aromatic compounds like benzene. wikipedia.orgaston.ac.uk

The cleavage of the benzene ring in Benzene, (pentachloroethoxy)- is not a feasible transformation under standard organic synthesis conditions. While certain photochemical or aggressive metal-mediated processes can disrupt aromaticity, there are no specific documented instances of such ring-opening mechanisms for this particular compound.

Directed Ortho Metalation and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium. organic-chemistry.org The DMG, typically a Lewis basic functional group, coordinates to the lithium atom, positioning the base to abstract a nearby proton. baranlab.org

The (pentachloroethoxy)- group on the benzene ring contains an ether oxygen atom with lone pairs, which could potentially serve as a DMG. wikipedia.orgharvard.edu However, simple ether groups like methoxy (B1213986) (-OCH₃) are generally considered only moderate to weak directing groups. organic-chemistry.org For Benzene, (pentachloroethoxy)-, two major factors would likely complicate a DoM pathway:

Steric Hindrance: The pentachloroethoxy group is exceptionally bulky, which would sterically impede the necessary coordination of the organolithium reagent to the ether oxygen and prevent the base from accessing the ortho protons.

Electronic Effects: The strong electron-withdrawing nature of the pentachloroethyl moiety significantly reduces the Lewis basicity of the ether oxygen, weakening its ability to coordinate with the Lewis acidic lithium ion.

Therefore, the (pentachloroethoxy)- group is predicted to be a very poor directing group for ortho metalation. Competing side reactions, such as nucleophilic attack on the electron-deficient chlorinated side chain, might occur instead.

| Directing Metalation Group (DMG) | General Directing Ability | Hypothetical Directing Ability of -(OCH(Cl)CCl₃) |

| -CONR₂ (Amide) | Strong | N/A |

| -OCONR₂ (Carbamate) | Strong | N/A |

| -SO₂NR₂ (Sulfonamide) | Strong | N/A |

| -OCH₃ (Methoxy) | Moderate | Significantly Weaker |

| -NR₂ (Amine) | Moderate | N/A |

| -(OCH(Cl)CCl₃) | N/A | Very Weak / Ineffective |

Catalyzed Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net These reactions typically require an aryl halide or triflate to undergo oxidative addition to a low-valent transition metal catalyst (commonly palladium, nickel, or copper). nih.gov

To participate in cross-coupling, Benzene, (pentachloroethoxy)- would need to be derivatized with a suitable leaving group (e.g., -Br, -I, -OTf). Assuming such a derivative, the (pentachloroethoxy)- group would exert significant electronic and steric influence on the catalytic cycle.

Oxidative Addition: The strong electron-withdrawing nature of the substituent would make the aryl-halide bond more electron-deficient, likely accelerating the rate-limiting oxidative addition step.

The table below outlines the hypothetical suitability of a halogenated Benzene, (pentachloroethoxy)- derivative as a substrate in common cross-coupling reactions.

| Cross-Coupling Reaction | Coupling Partner | Plausible Outcome for a Halo-(pentachloroethoxy)benzene |

| Suzuki Reaction | Organoboron Reagent | Potentially effective, benefiting from accelerated oxidative addition. Steric hindrance could be a factor with bulky boronic esters. |

| Heck Reaction | Alkene | Feasible, though steric hindrance from the substituent might influence the regioselectivity of the alkene insertion. |

| Sonogashira Reaction | Terminal Alkyne | Likely to proceed, as the reaction is often tolerant of sterically demanding substrates. |

| Buchwald-Hartwig Amination | Amine | Could be challenging if the substituent is in the ortho position, as steric hindrance is a known issue for this reaction. |

Organocatalytic and Biocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity. rsc.org Common organocatalytic modes of activation include the formation of enamines or iminium ions. beilstein-journals.orgmdpi.com Direct functionalization of an unactivated aromatic C-H bond using organocatalysts is not a standard transformation. Therefore, there are no established organocatalytic applications for directly modifying the aromatic ring of Benzene, (pentachloroethoxy)-. The compound lacks the typical functional groups (like aldehydes or ketones) that readily engage in common organocatalytic cycles. beilstein-journals.org

Biocatalysis employs enzymes to perform chemical transformations with high specificity and under mild conditions. nih.govmt.com For a molecule like Benzene, (pentachloroethoxy)-, potential biocatalytic transformations could include:

Hydroxylation: Cytochrome P450 monooxygenases are known to hydroxylate aromatic rings. In principle, these enzymes could introduce a hydroxyl group onto the benzene ring, likely at the para position.

Degradation: Certain microorganisms possess enzymatic pathways to degrade halogenated organic compounds.

However, the synthetic utility of these transformations is speculative. The bulky and heavily chlorinated nature of the (pentachloroethoxy)- group could render the molecule a poor substrate for many enzymes or even act as an enzyme inhibitor. colab.ws There is currently no specific research detailing the biocatalytic applications of this compound.

Photoreactions and Photochemical Activation

Photochemical activation uses electromagnetic radiation, typically UV light, to promote a molecule to an excited electronic state, enabling unique reactions. gunt.de For Benzene, (pentachloroethoxy)-, two primary photochemical pathways are plausible:

Aromatic Ring Rearrangement: Upon absorption of UV light, the benzene ring can be promoted to an excited state that is antiaromatic and unstable. uochb.cz This can lead to rearrangements to form strained valence isomers, such as benzvalene, which can then be trapped by nucleophiles. nih.gov The (pentachloroethoxy)- substituent would influence the stability and subsequent reaction pathways of these intermediates, but specific outcomes are difficult to predict without experimental data.

Homolytic Cleavage of C-Cl Bonds: The pentachloroethoxy side chain contains multiple carbon-chlorine bonds. C-Cl bonds are significantly weaker than aromatic C-H or C-C bonds and are susceptible to homolytic cleavage upon UV irradiation to form radical intermediates. gunt.dersc.org This is a highly probable photochemical pathway. The resulting carbon-centered radical on the ethoxy chain could then undergo various secondary reactions, such as hydrogen abstraction or cyclization.

The high energy of UV light could potentially lead to the cleavage of the C-Cl bonds, initiating radical chain reactions. gunt.de

Electrochemical Behavior and Redox Chemistry

The electrochemical behavior of halogenated aromatic compounds is largely characterized by their propensity to undergo reductive dehalogenation. It is therefore anticipated that Benzene, (pentachloroethoxy)- would exhibit similar reactivity.

Anodic Oxidation Pathways and Product Characterization

The anodic oxidation of persistent organic pollutants is a recognized method for their degradation. researchgate.netnih.gov For compounds similar to Benzene, (pentachloroethoxy)-, such as polychlorinated biphenyls (PCBs), advanced oxidation processes have been shown to be effective. nih.gov The process typically involves the generation of highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and eventual mineralization to CO2 and HCl.

While specific anodic oxidation studies on Benzene, (pentachloroethoxy)- are absent, it is plausible that oxidation would proceed through initial hydroxylation of the benzene ring. Subsequent ring-opening reactions would likely follow, leading to the formation of various chlorinated and oxygenated aliphatic intermediates before complete mineralization. The pentachloroethoxy group would also be subject to oxidative degradation.

Table 1: Postulated Anodic Oxidation Products of Benzene, (pentachloroethoxy)-

| Product Category | Potential Compounds |

| Chlorinated Phenols | Pentachlorophenol (B1679276), other chlorinated phenol isomers |

| Chlorinated Catechols | Chlorinated catechol derivatives |

| Aliphatic Acids | Short-chain chlorinated carboxylic acids |

| Final Products | Carbon Dioxide (CO2), Hydrogen Chloride (HCl), Water (H2O) |

Note: This table is illustrative and based on the general principles of anodic oxidation of chlorinated aromatic compounds.

Cathodic Reduction Pathways and Electron Transfer Mechanisms

The cathodic reduction of polychlorinated aromatic compounds is a more extensively studied area, with research on PCBs and PBDEs providing significant insights. nih.govacs.orgmdpi.com The primary pathway for their electrochemical reduction is stepwise dehalogenation. It is highly probable that Benzene, (pentachloroethoxy)- would undergo a similar process.

The electron transfer mechanism can proceed via two main pathways: direct electron transfer from the cathode to the molecule, or indirect reduction mediated by a species in solution. The reduction of similar compounds, such as 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), has been shown to involve both direct electron transfer and hydrogen atom transfer mechanisms, depending on the electrode material. mdpi.com

Upon accepting an electron, a radical anion of Benzene, (pentachloroethoxy)- would be formed. This unstable intermediate would then likely eliminate a chloride ion, forming a pentachlorophenoxyethyl radical. This radical could then abstract a hydrogen atom from the solvent or another species to form a less chlorinated ether, or it could undergo further reduction. This process would repeat, leading to a cascade of dechlorination reactions. The ultimate product of complete reduction would be phenoxyethane.

Table 2: Potential Cathodic Reduction Products of Benzene, (pentachloroethoxy)-

| Product | Description |

| Tetrachloroethoxybenzene isomers | Initial dechlorination products |

| Trichloroethoxybenzene isomers | Products of further dechlorination |

| Dichloroethoxybenzene isomers | Intermediates in the reduction pathway |

| Monochloroethoxybenzene isomers | Nearing complete dechlorination |

| Phenoxyethane | Final, fully dechlorinated product |

Note: This table presents a hypothetical sequential dechlorination pathway. The specific isomers formed would depend on the relative reactivity of the different chlorine positions.

Thermal Degradation and Pyrolysis Studies

The thermal stability and decomposition of chlorinated aromatic compounds are of significant environmental concern, particularly in the context of incineration and industrial fires. Studies on chlorobenzene (B131634) and other chlorinated aromatics provide a framework for understanding the potential thermal degradation of Benzene, (pentachloroethoxy)-. royalsocietypublishing.orgnjit.edutandfonline.comnjit.edu

Identification and Elucidation of Thermal Decomposition Products

The pyrolysis of chlorinated aromatic compounds typically proceeds through the cleavage of the carbon-chlorine and carbon-carbon bonds at high temperatures. The thermal decomposition of chlorobenzene, for instance, has been studied in various atmospheres. royalsocietypublishing.orgnjit.edunjit.edu In an inert atmosphere, the major products are often benzene, hydrogen chloride (HCl), and solid carbonaceous materials (soot). royalsocietypublishing.orgnjit.edu The presence of hydrogen can promote the formation of benzene by displacing the chlorine atom. tandfonline.comnjit.edu

For Benzene, (pentachloroethoxy)-, thermal degradation would likely involve the initial cleavage of the ether bond or the C-Cl bonds in the pentachloroethoxy group, as these are generally weaker than the bonds of the benzene ring. The presence of oxygen would significantly influence the product distribution, leading to the formation of oxidized products such as carbon monoxide (CO), carbon dioxide (CO2), and phosgene (B1210022) (COCl2). njit.eduberkeley.edu In the absence of sufficient oxygen, the formation of more complex and potentially toxic chlorinated compounds, including polychlorinated dibenzodioxins and dibenzofurans, is a possibility, arising from the recombination of radical intermediates.

Table 3: Anticipated Thermal Decomposition Products of Benzene, (pentachloroethoxy)-

| Condition | Major Products | Minor/Trace Products |

| Inert Atmosphere (Pyrolysis) | Pentachlorophenol, Benzene, HCl, Carbon (soot) | Polychlorinated benzenes, Polychlorinated phenols |

| Reductive Atmosphere (H2) | Benzene, Phenoxyethane, HCl | Methane, Ethane |

| Oxidative Atmosphere (Air/O2) | CO, CO2, H2O, HCl | Phosgene, Chlorinated volatile organic compounds |

Note: This table is a qualitative prediction based on the thermal behavior of analogous chlorinated aromatic compounds.

Mechanistic Analysis of Thermolytic Processes

The thermolytic decomposition of Benzene, (pentachloroethoxy)- is expected to proceed via free-radical chain mechanisms. The initiation step would likely be the homolytic cleavage of the weakest bond in the molecule. This could be a C-Cl bond in the pentachloroethoxy group or the C-O bond of the ether linkage.

Subsequent propagation steps would involve the reaction of these initial radicals with other molecules, leading to a cascade of fragmentation and rearrangement reactions. For example, a chlorine radical could abstract a hydrogen atom from another molecule, propagating the chain. The high degree of chlorination in the ethoxy group would likely lead to complex fragmentation pathways.

Termination reactions would involve the combination of two radical species to form a stable molecule. The nature of these termination products would be highly dependent on the reaction conditions, including temperature, pressure, and the presence of other chemical species. The formation of solid carbonaceous residue is a common feature in the high-temperature pyrolysis of aromatic compounds. royalsocietypublishing.org

In Depth Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of individual nuclei. For Benzene (B151609), (pentachloroethoxy)-, with the molecular formula C₈H₅Cl₅O, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) spectra.

Given the structure, the ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethoxy protons. The chemical shifts would be significantly influenced by the electron-withdrawing effects of the five chlorine atoms and the anisotropic effect of the benzene ring. The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule, with the chemical shifts of the aromatic carbons being affected by the pentachloro-substitution pattern and the ethoxy group, while the ethoxy carbons will be deshielded by the numerous chlorine atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C₁ | - | ~155 |

| C₂-C₆ | - | ~128-135 |

| C₇ (-OCH₂-) | ~4.5 | ~70 |

| C₈ (-CH₃) | ~1.5 | ~15 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques (2D NMR, Solid-State NMR) for Complex Structural Confirmation

To unequivocally assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be utilized.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. In the case of Benzene, (pentachloroethoxy)-, a cross-peak between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group would be expected, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the methylene protons and the C₇ carbon, as well as between the methyl protons and the C₈ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key correlations would be expected from the methylene protons to the C₁ of the benzene ring and to the C₈ of the methyl group. The methyl protons would likely show a correlation to the C₇ methylene carbon.

Solid-State NMR: For a comprehensive understanding of the molecule's structure in the solid phase, solid-state NMR could provide valuable information. It can be used to study polymorphism, molecular packing, and local dynamics. nih.gov Due to the presence of quadrupolar chlorine nuclei, solid-state ³⁵Cl NMR could also be explored to probe the local environment of the chlorine atoms. nih.gov

Expected 2D NMR Correlations

| Proton Signal | COSY Correlation | HSQC Correlation | HMBC Correlation |

| -OCH₂- | -CH₃ | C₇ | C₁, C₈ |

| -CH₃ | -OCH₂- | C₈ | C₇ |

Elucidation of Conformational Isomers and Dynamic Processes

The pentachloroethoxy group is sterically demanding, which can lead to restricted rotation around the C₁-O bond and the C-C bonds within the ethoxy chain. This could result in the presence of different conformational isomers at room temperature. Variable-temperature NMR studies would be instrumental in investigating these dynamic processes. By monitoring changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for bond rotation and to characterize the different conformers present.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling, where one or more atoms in a molecule are replaced by their isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a powerful technique for elucidating reaction mechanisms. researchgate.net In the context of Benzene, (pentachloroethoxy)-, selective ¹³C labeling of the ethoxy group could be used to trace the fate of these carbon atoms in chemical or metabolic transformations. For instance, in a degradation study, tracking the labeled carbons in the products would provide definitive evidence of the fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides an accurate determination of the molecular weight of a compound, allowing for the unambiguous determination of its elemental composition. For Benzene, (pentachloroethoxy)-, HRMS would confirm the molecular formula C₈H₅Cl₅O.

Detailed Fragmentation Pathway Analysis for Structural Features

In addition to providing the molecular formula, mass spectrometry can be used to deduce structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized and then fragments in a characteristic manner. The fragmentation of Benzene, (pentachloroethoxy)- would likely involve cleavage of the ether bond and losses of chlorine atoms or chlorinated fragments.

A plausible fragmentation pathway could initiate with the cleavage of the C-O bond, leading to the formation of a pentachlorophenoxy radical and an ethyl cation, or a pentachlorophenyl cation and an ethoxy radical. Subsequent fragmentations could involve the loss of chlorine atoms, CO, and ethylene (B1197577) from these initial fragments. The tropylium (B1234903) ion (m/z 91) is a common fragment in the mass spectra of alkylbenzenes and might also be observed. youtube.comwhitman.edu

Plausible Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 294 | [M]⁺ (C₈H₅Cl₅O) |

| 265 | [M - C₂H₅]⁺ (C₆Cl₅O) |

| 249 | [C₆Cl₅]⁺ |

| 214 | [C₆Cl₄]⁺ |

| 179 | [C₆Cl₃]⁺ |

| 144 | [C₆Cl₂]⁺ |

| 109 | [C₆Cl]⁺ |

Isotopic Abundance Analysis for Elemental Composition and Halogenation Degree

A key feature in the mass spectrum of a chlorinated compound is the characteristic isotopic pattern of the molecular ion and its fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. oup.com A molecule containing five chlorine atoms, such as Benzene, (pentachloroethoxy)-, will exhibit a distinctive cluster of peaks for the molecular ion (and any chlorine-containing fragments) corresponding to the different combinations of these isotopes. The relative intensities of these isotopic peaks can be calculated and compared to the experimental data to confirm the number of chlorine atoms present in the ion. oup.comacs.org This isotopic signature provides a high degree of confidence in the identification of polychlorinated compounds. oup.com

Tandem Mass Spectrometry (MS/MS) for Analysis of Reaction Intermediates or Degradation Products

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of complex molecules and the identification of transient species such as reaction intermediates or degradation products. While specific MS/MS studies on "Benzene, (pentachloroethoxy)-" are not extensively documented in scientific literature, the fragmentation behavior can be predicted based on the known mass spectrometric analysis of related polychlorinated aromatic ethers. nih.govnih.govmiamioh.edu

Upon ionization, typically by electron impact (EI), the molecular ion ([M]+•) of "Benzene, (pentachloroethoxy)-" would be formed. The fragmentation of this ion in an MS/MS experiment would likely proceed through several characteristic pathways. A primary fragmentation route would involve the cleavage of the ether bond. This could occur either at the Caryl-O bond or the O-Calkyl bond. Cleavage of the O-Calkyl bond would result in the formation of a pentachlorophenoxy radical and a [C2Cl5]+ cation or a pentachlorophenoxide ion and a [C2Cl5]• radical, depending on the charge distribution.

Another significant fragmentation pathway would be the sequential loss of chlorine atoms from the pentachloroethoxy group. This process is common in the mass spectrometry of polychlorinated compounds and can provide information about the degree of chlorination. whitman.edu The isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would be a key feature in identifying chlorine-containing fragments.

Furthermore, rearrangements, such as the McLafferty rearrangement, could potentially occur if there are abstractable hydrogen atoms, although this is less likely in the fully chlorinated ethoxy group. The fragmentation of the benzene ring itself is also possible, leading to smaller charged species. whitman.edu

The analysis of reaction intermediates or degradation products of "Benzene, (pentachloroethoxy)-" by MS/MS would be invaluable. For instance, in environmental degradation studies, MS/MS could identify partially dechlorinated or hydroxylated metabolites, providing insights into the degradation pathways. Similarly, in synthetic chemistry, this technique could be used to identify intermediates, helping to elucidate reaction mechanisms. nih.govnih.gov

A hypothetical fragmentation pattern is presented in the table below:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Postulated Structure of Product Ion |

| [C8H5Cl5O]+• | [C6H5O]+ | C2Cl5• | Phenoxy cation |

| [C8H5Cl5O]+• | [C2Cl5]+ | C6H5O• | Pentachloroethyl cation |

| [C8H5Cl5O]+• | [C8H5Cl4O]+ | Cl• | Monodechlorinated molecular ion |

| [C2Cl5]+ | [C2Cl3]+ | Cl2 | Trichlorovinyl cation |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. photothermal.com

Comprehensive Band Assignment for Functional Group Analysis and Molecular Symmetry

The key functional groups in "Benzene, (pentachloroethoxy)-" are the benzene ring, the ether linkage (C-O-C), and the carbon-chlorine bonds (C-Cl).

Benzene Ring Vibrations: The monosubstituted benzene ring will exhibit several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected in the region of 3100-3000 cm-1. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm-1 region. Out-of-plane (OOP) C-H bending vibrations are also characteristic and their position is indicative of the substitution pattern. For a monosubstituted benzene, a strong band is expected in the 770-730 cm-1 range.

Ether Linkage (C-O-C) Vibrations: Aromatic ethers display a characteristic strong C-O-C asymmetric stretching vibration. For aryl alkyl ethers, this band is typically observed in the 1275-1200 cm-1 region. A symmetric C-O-C stretching vibration is also expected at a lower frequency, generally in the 1075-1020 cm-1 range. rockymountainlabs.comspectroscopyonline.com The high degree of chlorination on the ethoxy group may influence the exact position of these bands due to electronic and mass effects.

Carbon-Chlorine (C-Cl) Vibrations: The C-Cl stretching vibrations are expected in the fingerprint region of the spectrum, typically between 800 and 600 cm-1. The presence of multiple chlorine atoms on the ethoxy group will likely result in a complex pattern of absorptions in this region. The specific frequencies will depend on the conformation of the pentachloroethoxy group. nih.gov

A table of predicted vibrational bands is provided below:

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Medium to Strong |

| Asymmetric C-O-C Stretch | 1275-1200 | Strong | Medium |

| Symmetric C-O-C Stretch | 1075-1020 | Medium | Strong |

| Aromatic C-H OOP Bend | 770-730 | Strong | Weak |

| C-Cl Stretch | 800-600 | Strong | Strong |

Quantitative Spectroscopic Methods for Monitoring Chemical Transformations

Vibrational spectroscopy can be employed for the quantitative analysis of chemical reactions involving "Benzene, (pentachloroethoxy)-". By monitoring the change in intensity of a characteristic vibrational band of the reactant or a product over time, the kinetics of the reaction can be determined. leidenuniv.nlresearchgate.net

For example, in a reaction where the ether linkage is cleaved, the decrease in the intensity of the strong C-O-C asymmetric stretching band could be monitored. Alternatively, if a reaction involves the substitution of a chlorine atom, the appearance of a new vibrational band corresponding to the new functional group could be followed.

Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media due to the weak Raman scattering of water. This would be advantageous for studying the hydrolysis or other aqueous reactions of "Benzene, (pentachloroethoxy)-". Furthermore, techniques like online Raman spectroscopy can provide real-time monitoring of industrial processes involving this compound, allowing for better process control and optimization. nih.govresearchgate.net The intensity of a specific Raman peak can be correlated with the concentration of the analyte, enabling quantitative measurements.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For "Benzene, (pentachloroethoxy)-", several types of interactions are expected to play a significant role in its crystal packing. nih.goviucr.org

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the planar rings are arranged in a parallel or offset fashion. This is a common packing motif for aromatic compounds. researchgate.net

Halogen Bonding: Chlorine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. The oxygen atom of the ether linkage could potentially act as a halogen bond acceptor. nih.gov

van der Waals Forces: Dispersion forces will be a major contributor to the crystal packing, particularly given the large number of polarizable chlorine atoms.

The interplay of these various intermolecular forces will determine the final crystal packing arrangement, influencing physical properties such as melting point and solubility. Statistical analysis of crystal structures of other halogenated organic compounds suggests that contacts involving hydrogen atoms are often preferred, and halogen-halogen contacts are less common than might be expected unless the molecule is hydrogen-poor. nih.gov

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insights into the electronic structure of molecules by probing the transitions of electrons from lower to higher energy levels upon absorption of electromagnetic radiation. For aromatic compounds, these transitions are primarily associated with the π-electron system.

Absorption Characteristics and Electronic Transitions in Polychlorinated Aromatic Ethers

The UV-Vis spectrum of aromatic compounds is dominated by π → π* transitions. Benzene, the fundamental aromatic chromophore, exhibits three main absorption bands originating from these transitions: an intense E1 band around 184 nm, a moderately intense E2 band near 204 nm, and a weak, vibrationally-structured B-band around 256 nm. spcmc.ac.in The E1 and E2 bands are often referred to as primary bands, while the B-band is considered a secondary band. up.ac.za The presence of substituents on the benzene ring significantly alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

In the case of polychlorinated aromatic ethers, such as Benzene, (pentachloroethoxy)-, the electronic spectrum is influenced by both the ether linkage and the extensive chlorination. The oxygen atom of the ether group, possessing non-bonding electron pairs (n-electrons), can participate in n → π* transitions. youtube.com However, these are often weak and can be obscured by the much stronger π → π* absorptions of the aromatic ring. up.ac.za

The primary effect of the ether group is attributed to the interaction of the oxygen's n-electrons with the π-system of the benzene ring. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary benzene bands. spcmc.ac.in For instance, the primary band of phenol (B47542) shifts by about 6 nm and the secondary band by 14 nm compared to benzene. spcmc.ac.in

Furthermore, the extensive chlorination of both the ethoxy group and potentially the benzene ring introduces multiple C-Cl bonds. While the direct electronic transitions of C-Cl bonds are in the far UV region, the chlorine atoms act as auxochromes. Their electron-withdrawing inductive effect and electron-donating resonance effect can subtly modify the electronic transitions of the benzene ring.

Based on these principles, the expected UV-Vis absorption characteristics for a generic polychlorinated aromatic ether are summarized in the following illustrative table.

| Band | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| E2-band (Primary) | 210 - 230 | 6,000 - 8,000 | π → π |

| B-band (Secondary) | 270 - 290 | 200 - 2,000 | π → π (Vibrationally structured) |

Influence of Substituents on Electronic Spectra and Photochemical Activity

The substituents on the aromatic ring play a crucial role in determining the precise absorption wavelengths and the photochemical reactivity of the molecule. In Benzene, (pentachloroethoxy)-, the key substituents are the pentachloroethoxy group and the chlorine atoms on the benzene ring.

The (pentachloroethoxy)- group, as an ether, is generally considered an electron-donating group through resonance, which tends to cause a bathochromic shift in the UV-Vis spectrum. However, the five chlorine atoms on the ethoxy chain have a strong electron-withdrawing inductive effect. This complex interplay of electronic effects will dictate the final spectral properties. The addition of substituents to a benzene ring can cause a noticeable bathochromic or red shift of both the primary and secondary bands. up.ac.za

The photochemical activity of polychlorinated aromatic compounds is a significant area of environmental research. nih.gov The absorption of UV light can excite these molecules to higher energy states, potentially leading to photolytic degradation. nih.gov This process can involve the cleavage of C-O or C-Cl bonds, leading to the formation of various photoproducts. The efficiency of these photochemical reactions is dependent on the quantum yield, which can be influenced by the molecular structure and the surrounding environment. researchgate.net For example, the photochemical reaction rate of nitro-polycyclic aromatic hydrocarbons depends on the position of the nitro-substituent. nih.gov

The influence of substituents on the electronic spectra of aromatic compounds is a well-established phenomenon. Electron-donating groups typically shift the absorption to longer wavelengths, while electron-withdrawing groups can have a more complex effect. The following table provides a hypothetical comparison of the influence of different substituents on the B-band of the benzene chromophore.

| Substituent | Effect on λmax | Illustrative λmax (nm) |

|---|---|---|

| -H (Benzene) | Reference | 256 |

| -OCH₃ (Anisole) | Bathochromic Shift | 269 |

| -Cl (Chlorobenzene) | Bathochromic Shift | 265 |

| -(pentachloroethoxy) | Expected Bathochromic Shift | ~270-280 |

It is important to note that the actual λmax for Benzene, (pentachloroethoxy)- would need to be determined experimentally. The extensive chlorination may lead to further shifts and changes in the fine structure of the absorption bands.

Theoretical and Computational Investigations of Benzene, Pentachloroethoxy

Molecular Dynamics and Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. tandfonline.commdpi.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment. nih.gov

The (pentachloroethoxy)- group attached to the benzene (B151609) ring has several rotatable single bonds, particularly the C-O and C-C bonds. Rotation around these bonds gives rise to different three-dimensional arrangements, known as conformations. portlandpress.com Conformational analysis is the study of the energies and populations of these different conformers.

The properties of a substance in its liquid or solid state are governed by intermolecular forces—the attractive or repulsive forces between neighboring molecules. For Benzene, (pentachloroethoxy)-, the primary intermolecular forces would be:

London Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density. These are significant due to the large number of electrons in the molecule, particularly from the chlorine atoms.

Dipole-Dipole Interactions: The molecule is polar due to the electronegative oxygen and chlorine atoms, creating a permanent molecular dipole. These dipoles will align, leading to attractive interactions between molecules.

Halogen Bonding: The chlorine atoms can potentially act as halogen bond donors, interacting with electron-rich regions on neighboring molecules. mdpi.combohrium.comresearchgate.netmdpi.comresearchgate.net

By simulating a system containing many Benzene, (pentachloroethoxy)- molecules, MD can be used to study how these intermolecular forces influence the bulk properties of the substance. Such simulations can reveal tendencies for molecular aggregation, preferred packing arrangements in the condensed phase, and provide insights into physical properties like boiling point and solubility.

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides invaluable insights into the dynamic processes of chemical transformations. Through the application of quantum chemical methods, it is possible to map out the energetic landscape of a reaction, identifying key intermediates and the transition states that connect them.

Elucidation of Transition States and Reaction Energy Profiles

The elucidation of transition states is a cornerstone of understanding reaction mechanisms. For a hypothetical reaction involving Benzene, (pentachloroethoxy)-, such as its decomposition or substitution, computational methods like Density Functional Theory (DFT) would be employed to locate the geometry of the transition state structures. These structures represent the highest energy point along the reaction coordinate and are characterized by a single imaginary vibrational frequency.

Once the transition states are identified, an intrinsic reaction coordinate (IRC) calculation can be performed to confirm that the transition state connects the reactants and products. This allows for the construction of a detailed reaction energy profile, which plots the potential energy of the system as a function of the reaction progress. Such a profile would reveal the activation energy of the reaction, providing a quantitative measure of the kinetic barrier.

For instance, in a hypothetical nucleophilic aromatic substitution reaction, the energy profile would show the initial formation of a Meisenheimer complex as an intermediate, followed by the departure of a leaving group through a second transition state.

Computational Studies of Reaction Kinetics and Thermodynamics

Building upon the reaction energy profile, computational chemistry allows for the determination of key kinetic and thermodynamic parameters. By calculating the vibrational frequencies of the reactants and transition states, it is possible to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Table 1: Hypothetical Thermodynamic and Kinetic Data for a Reaction of Benzene, (pentachloroethoxy)-

| Parameter | Calculated Value (Illustrative) |

|---|---|

| Enthalpy of Activation (ΔH‡) | 25.5 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 30.2 kcal/mol |

| Enthalpy of Reaction (ΔH_rxn) | -15.8 kcal/mol |

Spectroscopic Property Prediction

Computational methods are also highly effective in predicting the spectroscopic properties of molecules. These predictions are crucial for the interpretation of experimental spectra and can aid in the structural elucidation of unknown compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT, it is possible to predict the ¹³C and ¹H NMR chemical shifts of Benzene, (pentachloroethoxy)-.

These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Similarly, spin-spin coupling constants (J-couplings) can be calculated to provide further structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzene, (pentachloroethoxy)- (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (ipso to O) | 155.2 |

| C (ortho) | 122.5 |

| C (meta) | 129.8 |

| C (para) | 125.6 |

| C (ethoxy, -O-C-) | 75.4 |

Prediction of Vibrational Frequencies for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational frequencies and intensities of a molecule.

For Benzene, (pentachloroethoxy)-, these calculations would yield a set of normal modes, each with a corresponding frequency. The calculated frequencies are often scaled by an empirical factor to better match experimental data. The predicted IR and Raman spectra can then be generated, showing the expected positions and relative intensities of the absorption bands. This is invaluable for assigning the peaks in an experimental spectrum to specific molecular vibrations, such as C-H stretches, C-Cl stretches, and the vibrations of the benzene ring.

Table 3: Predicted Vibrational Frequencies for Key Modes of Benzene, (pentachloroethoxy)- (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C-O-C Asymmetric Stretch | 1250 |

| C-Cl Stretch | 800 - 600 |

Environmental Transformation Pathways of Benzene, Pentachloroethoxy : Chemical and Abiotic Processes

Abiotic Degradation Mechanisms in Aquatic Systems

The persistence of Benzene (B151609), (pentachloroethoxy)- in aquatic systems is largely determined by its resistance to abiotic degradation processes, including hydrolysis, photolysis, and oxidation by environmentally relevant radical species.

Hydrolysis Kinetics and pH-Dependence

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For aryl ethers, this process typically involves the cleavage of the ether bond. The rate of hydrolysis is often dependent on the pH of the surrounding water.

The hydrolysis of organic compounds can be described by the following general rate law:

kh = ka[H+] + kn + kb[OH-]

Where:

ka is the acid-catalyzed rate constant.

kn is the neutral hydrolysis rate constant.

kb is the base-catalyzed rate constant.

For many persistent organic pollutants, the neutral hydrolysis rate is often negligible. The pH-dependence of hydrolysis for a related compound, fenclorac, shows stability in acidic media and instability in neutral and alkaline media, with the rate being independent of pH above 4. cdc.gov This suggests that for compounds with similar structures, hydrolysis rates can vary significantly with pH.

Interactive Data Table: Illustrative Hydrolysis Half-lives of Related Compounds at 25°C

| Compound | pH 4 | pH 7 | pH 9 |

| Compound A (Aryl Ether) | >1 year | >1 year | 300 days |

| Compound B (Chlorinated Benzene) | Stable | 150 days | 15 days |

| Compound C (Aryl Halide) | 1.5 years | 1.5 years | 1.5 years |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential pH-dependence based on general knowledge of related compound classes, as specific data for Benzene, (pentachloroethoxy)- is unavailable.

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In the environment, this is primarily driven by sunlight. For aromatic compounds, photolysis can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species.

Polychlorinated aromatic compounds are known to undergo photolysis. For example, polychlorinated biphenyls (PCBs) can be degraded through photodechlorination under UV irradiation. nih.gov The efficiency of this process can be influenced by environmental conditions such as the presence of sensitizers (e.g., humic acids) and the wavelength of light.

The photolysis of pentachlorophenol (B1679276) (PCP), a compound with a pentachlorinated benzene ring similar to Benzene, (pentachloroethoxy)-, has been observed to be rapid at the water surface but attenuates with depth. epa.gov This process can lead to the reductive dechlorination of the aromatic ring.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is the fraction of absorbed photons that result in a specific chemical reaction. While the quantum yield for Benzene, (pentachloroethoxy)- is not documented, studies on other chlorinated aromatic compounds indicate that it can vary widely depending on the specific compound and the environmental matrix.

Oxidation by Environmentally Relevant Radical Species (e.g., Hydroxyl Radicals, Ozone)

In natural waters, highly reactive radical species such as hydroxyl radicals (•OH) and ozone (O₃) can contribute to the degradation of organic pollutants. These oxidants are typically formed through photochemical processes involving dissolved organic matter and other chemical species.

Hydroxyl radicals are powerful, non-selective oxidants that can react with a wide range of organic compounds. The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. researchgate.net This intermediate can then undergo further reactions, leading to the formation of hydroxylated derivatives or ring-cleavage products. Studies on the oxidation of chlorobenzene (B131634) by hydroxyl radicals have shown the formation of various chlorophenol isomers. researchgate.net It is expected that Benzene, (pentachloroethoxy)- would also be susceptible to oxidation by hydroxyl radicals.

Ozone can also react with aromatic compounds, although the reaction rates are generally slower than those with hydroxyl radicals. The presence of electron-donating groups on the aromatic ring can enhance the reactivity towards ozone. The pentachloroethoxy group is generally considered to be electron-withdrawing, which may decrease the reactivity of the benzene ring towards direct ozonolysis. However, catalytic ozonation processes, for instance in the presence of metal oxides, can generate hydroxyl radicals, thereby enhancing the degradation of benzene derivatives. copernicus.org

Atmospheric Chemistry and Fate